4,5-Di-p-tolyl-thiazol-2-ylamine

Medicinal Chemistry Physicochemical Profiling Ionization State

4,5-Di-p-tolyl-thiazol-2-ylamine (CAS 102026-45-9) is a 2-aminothiazole derivative in which the thiazole core is substituted at the 4- and 5-positions with two p-tolyl (4-methylphenyl) groups. The compound possesses a molecular weight of 280.39 g/mol, a melting point of 167 °C, and a predicted pKa of 4.35, placing it among the more lipophilic and less basic diarylaminothiazoles.

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
CAS No. 102026-45-9
Cat. No. B017822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Di-p-tolyl-thiazol-2-ylamine
CAS102026-45-9
Synonyms2-ThiazolaMine,4,5-bis(4-Methylphenyl)-
Molecular FormulaC17H16N2S
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)C
InChIInChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19)
InChIKeyDLANDBNUPHBVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Di-p-tolyl-thiazol-2-ylamine CAS 102026-45-9 – A 2-Aminothiazole Building Block for Antifungal and Kinase-Targeted Discovery


4,5-Di-p-tolyl-thiazol-2-ylamine (CAS 102026-45-9) is a 2-aminothiazole derivative in which the thiazole core is substituted at the 4- and 5-positions with two p-tolyl (4-methylphenyl) groups . The compound possesses a molecular weight of 280.39 g/mol, a melting point of 167 °C, and a predicted pKa of 4.35, placing it among the more lipophilic and less basic diarylaminothiazoles . 2-Aminothiazoles are widely recognized as privileged scaffolds in medicinal chemistry, with demonstrated utility in antifungal, kinase inhibition, and anti-inflammatory programs [1].

Why 4,5-Di-p-tolyl-thiazol-2-ylamine Cannot Be Replaced by Other 2-Aminothiazole Analogs


The 4,5-diaryl substitution pattern in 2-aminothiazoles is not interchangeable; the identity, position, and electronic character of the aryl groups profoundly influence both physicochemical properties and target engagement. 4,5-Di-p-tolyl-thiazol-2-ylamine exhibits a distinct combination of enhanced lipophilicity (LogP ≈ 4.6–4.8) and moderately reduced basicity (pKa 4.35) relative to the parent 2-aminothiazole (pKa 5.28) [1]. These differences directly affect membrane permeability, solubility, and protonation state at physiological pH—critical parameters in cell-based assays and in vivo studies [2]. Moreover, SAR studies on 2-amino-4,5-diarylthiazoles reveal that subtle modifications to the aryl groups can shift antifungal MIC values by orders of magnitude or redirect kinase selectivity profiles [3]. Substituting this compound with a mono-aryl, unsubstituted phenyl, or halogenated analog without experimental validation would risk compromising assay reproducibility and lead optimization trajectories.

Quantitative Differentiation of 4,5-Di-p-tolyl-thiazol-2-ylamine vs. 2-Aminothiazole Analogs


Reduced Basicity (pKa 4.35) Distinguishes 4,5-Di-p-tolyl-thiazol-2-ylamine from the Parent 2-Aminothiazole Scaffold

4,5-Di-p-tolyl-thiazol-2-ylamine exhibits a predicted pKa of 4.35 ± 0.10, significantly lower than the parent 2-aminothiazole (pKa 5.28) [1]. This reduction in basicity arises from the electron-withdrawing inductive effect of the two p-tolyl substituents on the thiazole ring . At physiological pH (7.4), the compound exists predominantly in its neutral, unprotonated form, whereas 2-aminothiazole (pKa 5.28) remains partially protonated [1].

Medicinal Chemistry Physicochemical Profiling Ionization State

Higher Lipophilicity (LogP ~4.6–4.8) of 4,5-Di-p-tolyl-thiazol-2-ylamine Relative to the Unsubstituted Diphenyl Analog

4,5-Di-p-tolyl-thiazol-2-ylamine displays calculated LogP values ranging from 4.61 to 4.82, which are consistently higher than those reported for 4,5-diphenylthiazol-2-amine (LogP 3.44–3.9) [1]. The additional methyl groups on the p-tolyl rings increase the compound's hydrophobic surface area by approximately 28 Da in molecular weight, driving a measurable increase in lipophilicity .

Lipophilicity ADME Cell Permeability

Lower Melting Point (167 °C) of 4,5-Di-p-tolyl-thiazol-2-ylamine Compared to 4,5-Diphenylthiazol-2-amine (189–190 °C)

The melting point of 4,5-di-p-tolyl-thiazol-2-ylamine is 167 °C, whereas the unsubstituted 4,5-diphenyl analog melts at 189–190 °C . The ~22 °C reduction in melting point is consistent with the introduction of methyl groups, which disrupt crystal packing efficiency by increasing molecular asymmetry and reducing intermolecular π-stacking interactions .

Solid-State Properties Formulation Handling

Room Temperature Storage Suitability of 4,5-Di-p-tolyl-thiazol-2-ylamine Contrasts with 4,5-Diphenylthiazol-2-amine's Cold Chain Requirement

Multiple vendors specify that 4,5-di-p-tolyl-thiazol-2-ylamine can be stored at room temperature (ambient shipping) , whereas 4,5-diphenylthiazol-2-amine requires refrigerated storage (2–8 °C) and protection from light to maintain stability . This difference in storage stability reduces logistical complexity and cost for compound management.

Stability Storage Supply Chain

Anti-Candida albicans Activity of 2-Amino-4,5-diarylthiazoles Supports Prioritization of 4,5-Di-p-tolyl-thiazol-2-ylamine for Antifungal Screening

While direct MIC data for 4,5-di-p-tolyl-thiazol-2-ylamine have not been reported, structurally related 2-amino-4,5-diarylthiazole derivatives exhibit moderate anti-Candida albicans activity, with optimized analog 5a8 achieving an MIC80 of 9 μM—comparable to fluconazole [1]. The 4,5-diaryl substitution pattern is essential for this activity; mono-aryl or unsubstituted analogs show significantly reduced potency [1]. Molecular docking studies indicate that the aryl groups engage in hydrophobic and π-π interactions with key fungal targets (GFAT, CYP51, Yck2) [1].

Antifungal Candida albicans MIC

2-Aminothiazole Scaffold is Validated as a Kinase Inhibitor Template, Supporting Use of 4,5-Di-p-tolyl-thiazol-2-ylamine in Kinase-Focused Libraries

2-Aminothiazole derivatives have been extensively validated as kinase inhibitor scaffolds, with reported IC50 values as low as 3.4 μM (CK2α allosteric inhibition) and 24–42 nM (CHK1 inhibition) [1][2]. The 2-amino group and thiazole nitrogen serve as hinge-binding motifs, while the 4- and 5-aryl substituents modulate selectivity and potency [1]. 4,5-Di-p-tolyl-thiazol-2-ylamine, bearing two p-tolyl groups, occupies a distinct region of chemical space within this class that may confer unique selectivity profiles.

Kinase Inhibition CK2 CHK1 Src

Where 4,5-Di-p-tolyl-thiazol-2-ylamine Delivers Differentiated Value: Key Application Scenarios


Antifungal Lead Optimization and SAR Exploration

4,5-Di-p-tolyl-thiazol-2-ylamine serves as a core scaffold for generating 2-amino-4,5-diarylthiazole libraries with tunable anti-Candida albicans activity. The compound's balanced lipophilicity (LogP ~4.6–4.8) and moderate basicity (pKa 4.35) make it an attractive starting point for iterative SAR studies, where additional functionalization at the C2-amino group (e.g., amide formation) can further modulate potency and selectivity [1]. The established MIC80 of 9 μM for a closely related diarylthiazole derivative provides a quantitative benchmark for activity optimization [1].

Kinase Inhibitor Screening and Selectivity Profiling

The 2-aminothiazole core is a validated hinge-binding motif for kinase inhibition, with reported activity against CK2, CHK1, and Src family kinases [1][2]. 4,5-Di-p-tolyl-thiazol-2-ylamine, with its distinct 4,5-diaryl substitution pattern, occupies a unique region of kinase chemical space. It is suitable for inclusion in diversity-oriented kinase screening libraries or as a reference compound in selectivity panels where lipophilic, diaryl-substituted aminothiazoles are of interest [1].

Physicochemical Comparator in ADME and Formulation Studies

Owing to its well-characterized physicochemical profile—melting point 167 °C, LogP 4.6–4.8, pKa 4.35, and room-temperature storage stability—4,5-di-p-tolyl-thiazol-2-ylamine can serve as a model compound for studying the impact of lipophilic substitution on permeability, solubility, and solid-state properties within the aminothiazole series [1][2]. Its lower melting point and ambient storage requirements also make it a more convenient handling option than the diphenyl analog .

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